molecular formula C26H24BF4N B12307072 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate

Cat. No.: B12307072
M. Wt: 437.3 g/mol
InChI Key: UMKCMUXNHHRTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate is a chemical compound known for its unique structure and properties It is a pyridinium salt with a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate typically involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) with continuous stirring. The mixture is then allowed to stand overnight, resulting in the formation of yellow crystalline product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate involves its interaction with molecular targets and pathways. As a sensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate is unique due to its specific structure and properties, which make it suitable for various applications in photochemistry and as a sensitizer. Its tetrafluoroborate anion also contributes to its stability and reactivity in different chemical environments.

Properties

Molecular Formula

C26H24BF4N

Molecular Weight

437.3 g/mol

IUPAC Name

2,4,6-triphenyl-1-propylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C26H24N.BF4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h3-17,19-20H,2,18H2,1H3;/q+1;-1

InChI Key

UMKCMUXNHHRTFU-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.